molecular formula C17H26O4 B133885 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one CAS No. 39886-76-5

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

Cat. No.: B133885
CAS No.: 39886-76-5
M. Wt: 294.4 g/mol
InChI Key: NLDDIKRKFXEWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Gingerol is a bioactive compound predominantly found in ginger (Zingiber officinale). It is responsible for the pungent flavor and aroma of fresh ginger. This compound belongs to the gingerol family, which are phenolic ketones. 6-Gingerol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

6-Gingerol has a wide range of applications in scientific research:

  • Chemistry: Used as a model compound for studying phenolic ketones and their reactions.
  • Biology: Investigated for its role in modulating cellular pathways and gene expression.
  • Medicine: Explored for its therapeutic potential in treating inflammation, cancer, and cardiovascular diseases.
  • Industry: Utilized in the food and cosmetic industries for its flavoring and preservative properties.

Mechanism of Action

Target of Action

The primary targets of 6-Gingerol are yet to be identified6-Gingerol interacts with various cellular components, influencing a multitude of biochemical processes.

Mode of Action

6-Gingerol’s mode of action is complex and multifaceted. It interacts with its targets, causing a cascade of biochemical reactions that lead to various physiological effects. The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

6-Gingerol affects several biochemical pathways. It is known to influence inflammatory responses, oxidative stress pathways, and metabolic processes. The compound’s effects on these pathways lead to a variety of downstream effects, including anti-inflammatory, antioxidant, and metabolic regulatory actions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Gingerol are crucial in determining its bioavailability. After ingestion, 6-Gingerol is absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it interacts with its targets. The compound is metabolized in the liver and excreted through the kidneys. The efficiency of these processes affects the bioavailability of 6-Gingerol, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of 6-Gingerol’s action are diverse. At the molecular level, 6-Gingerol can modulate the activity of various enzymes and transcription factors, influencing gene expression and protein synthesis. At the cellular level, it can affect cell proliferation, apoptosis, and differentiation. These effects contribute to 6-Gingerol’s potential therapeutic benefits.

Action Environment

The action, efficacy, and stability of 6-Gingerol can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s efficacy can be enhanced or diminished by the presence of other bioactive compounds. Similarly, variations in cell membrane composition can affect 6-Gingerol’s ability to enter cells and interact with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Gingerol can be achieved through various methods. One common approach involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of 6-Gingerol often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate 6-Gingerol.

Types of Reactions:

    Oxidation: -Gingerol can undergo oxidation to form -Gingerone, a compound with similar biological activities.

    Reduction: Reduction of -Gingerol can yield -Shogaol, another bioactive compound found in dried ginger.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.

Major Products:

  • 6-Gingerone: Formed through oxidation.
  • 6-Shogaol: Formed through reduction.
  • Acetylated or methylated derivatives: Formed through substitution reactions.

Comparison with Similar Compounds

  • 8-Gingerol: Another member of the gingerol family with a longer carbon chain.
  • 10-Gingerol: Similar to 6-Gingerol but with an even longer carbon chain.
  • 6-Shogaol: A dehydrated form of 6-Gingerol with enhanced bioactivity.

Uniqueness: 6-Gingerol is unique due to its balanced profile of bioactivity and stability. While 8-Gingerol and 10-Gingerol have similar properties, their longer carbon chains can affect their solubility and bioavailability. 6-Shogaol, on the other hand, is more potent but less stable than 6-Gingerol.

Properties

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDIKRKFXEWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274400
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

39886-76-5, 58253-27-3
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 - 32 °C
Record name Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Reactant of Route 3
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Reactant of Route 4
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Reactant of Route 5
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Reactant of Route 6
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.